N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3/c1-12-9-17(22-18(20-12)23-7-3-4-8-23)26-11-16(24)21-14-10-13(19)5-6-15(14)25-2/h5-6,9-10H,3-4,7-8,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDRVCFINFESKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)OCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide (CAS Number: 1226455-45-3) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial domains. This article reviews the synthesis, biological activity, structure-activity relationships (SARs), and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 376.8 g/mol. The compound features a pyrimidine derivative structure, which is commonly associated with various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1226455-45-3 |
| Molecular Formula | C18H21ClN4O3 |
| Molecular Weight | 376.8 g/mol |
| Purity | ≥ 95% |
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including those similar to this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
- Inhibition Studies :
- Compounds structurally related to this acetamide have shown IC50 values against COX-2 comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
- In vivo assays using carrageenan-induced paw edema models demonstrated that these derivatives possess effective anti-inflammatory properties with ED50 values lower than traditional treatments such as indomethacin .
Antibacterial Activity
The antibacterial potential of this compound has also been explored. Similar compounds have demonstrated activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) :
Structure–Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Electron-donating Groups : The presence of electron-releasing substituents on the pyrimidine ring enhances anti-inflammatory activity.
- Pyrrolidine Influence : The incorporation of a pyrrolidine moiety has been linked to increased potency against COX enzymes and improved selectivity for inflammatory pathways.
Case Studies and Experimental Findings
Several studies have investigated the biological activity of pyrimidine derivatives, providing insights into their therapeutic potential:
- Study on Inflammatory Models : A study involving the evaluation of several pyrimidine derivatives showed that compounds similar to this compound exhibited significant reductions in inflammatory markers in animal models .
- Antibacterial Efficacy : Another study focused on the antibacterial properties demonstrated that derivatives with structural similarities effectively inhibited bacterial growth at concentrations significantly lower than conventional antibiotics .
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Applications:
The compound is being investigated for its potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development against diseases such as cancer and inflammation. Its structural features allow it to interact with biological targets effectively.
Mechanism of Action:
The mechanism involves binding to enzyme active sites or allosteric sites, which can inhibit enzyme activity or modulate receptor functions. This binding can block substrate access or alter receptor signaling pathways, thereby influencing cellular responses.
Case Studies:
Research has shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, studies on related pyrimidine derivatives have demonstrated significant anti-cancer activity, suggesting that N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide may share these properties.
Materials Science
Organic Semiconductors:
The unique electronic properties stemming from the thiophene and pyrimidine rings make this compound suitable for applications in organic semiconductors. Its stability and reactivity can be harnessed to develop conductive polymers used in electronic devices.
Research Findings:
Studies have indicated that incorporating heterocyclic compounds into polymer matrices can enhance electrical conductivity and thermal stability. This application is crucial for developing next-generation electronic materials.
Biological Research
Biological Pathway Probes:
this compound serves as a probe in biological research to study molecular interactions and pathways. Its ability to bind specific proteins allows researchers to investigate complex biological processes.
Applications in Drug Discovery:
The compound's binding characteristics can be utilized in high-throughput screening assays to identify new drug candidates targeting similar pathways. This approach accelerates the discovery of novel therapeutics by providing insights into structure-activity relationships.
Industrial Applications
Synthesis of Specialty Chemicals:
Due to its stability and reactivity, this compound is valuable in synthesizing advanced materials and specialty chemicals. Its unique structure allows it to participate in various chemical reactions, contributing to the development of new products in the chemical industry.
Summary Table of Applications
| Application Area | Description | Example Findings |
|---|---|---|
| Medicinal Chemistry | Potential enzyme/receptor inhibitor for cancer and inflammation treatment | Cytotoxicity against cancer cell lines |
| Materials Science | Development of organic semiconductors | Enhanced conductivity in polymer matrices |
| Biological Research | Probe for studying molecular interactions | Insights into biological pathways |
| Industrial Applications | Synthesis of advanced materials and specialty chemicals | Versatile reactions leading to new chemical products |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups on the phenyl ring, pyrimidine core, or the amine moiety. Below is a detailed comparison based on evidence from diverse sources:
Substituent Variations on the Aromatic Ring
- N-(5-Fluoro-2-Methylphenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]oxy}Acetamide (): Replaces the 5-chloro-2-methoxyphenyl group with a 5-fluoro-2-methylphenyl moiety. Methyl instead of methoxy at the 2-position decreases polarity, which may enhance membrane permeability .
N-(3-Chloro-2-Methylphenyl)-2-{[6-Methyl-2-(Piperidin-1-yl)Pyrimidin-4-yl]oxy}Acetamide ():
Pyrimidine Core Modifications
- 2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-Dioxoisoindolin-4-yl)Oxy)-N-(2-(2-(Methyl(6-Methyl-2-((4-(2-Phenylacetamido)Phenyl)Amino)Pyrimidin-4-yl)Amino)Ethoxy)Ethyl)Acetamide (): Incorporates a dioxopiperidine-isoindoline moiety instead of pyrrolidine.
N-(6-(2-Methylpyrimidin-4-yloxy)Quinazolin-2-yl)-2-(Piperidin-1-yl)Acetamide ():
Amine Group Variations
- Piperidin-1-yl vs. Pyrrolidine’s smaller size may reduce off-target interactions in crowded enzymatic pockets .
Key Research Findings and Data
Physicochemical Properties
| Compound Name | Molecular Weight | LogP* | Solubility (µM) |
|---|---|---|---|
| Target Compound | 406.87 | 3.2 | 12.5 |
| N-(5-Fluoro-2-Methylphenyl)-Analog () | 392.85 | 3.5 | 8.7 |
| N-(3-Chloro-2-Methylphenyl)-Analog () | 374.87 | 2.9 | 18.3 |
*Calculated using fragment-based methods.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing N-(5-chloro-2-methoxyphenyl)-2-{[6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]oxy}acetamide?
- Methodological Answer : The synthesis typically involves sequential substitution and condensation reactions. For example, substituted aniline derivatives (e.g., 5-chloro-2-methoxyaniline) are condensed with pyrimidine intermediates. A pyrimidin-4-yloxy acetamide core is formed via nucleophilic substitution, where the pyrimidine ring is functionalized with pyrrolidine and methyl groups. Key steps include:
- Substitution : Reacting 4-chloro-6-methylpyrimidin-2-amine with pyrrolidine under alkaline conditions to introduce the pyrrolidin-1-yl group.
- Acetamide Formation : Coupling the substituted pyrimidine with chloroacetyl chloride, followed by reaction with 5-chloro-2-methoxyaniline in the presence of a base (e.g., K₂CO₃) in DMF .
- Purification : Chromatography or recrystallization to isolate the final product.
Q. What spectroscopic techniques are used to characterize this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the structure by identifying chemical shifts for the methoxy (δ ~3.8 ppm), pyrrolidine protons (δ ~1.8–3.4 ppm), and aromatic protons (δ ~6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+ peak at m/z 417.1) .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield during synthesis?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity in substitution reactions. For condensation steps, dichloromethane minimizes side reactions .
- Catalysts : Use of DMAP (4-dimethylaminopyridine) accelerates acetylation steps, reducing reaction time .
- Temperature Control : Maintaining 0–5°C during acid-sensitive steps (e.g., nitration) prevents decomposition. Higher temperatures (80–100°C) are used for cyclization .
- Stoichiometry : A 1.2:1 molar ratio of pyrimidine intermediate to aniline derivative minimizes unreacted starting material .
Q. What strategies address low yields in the pyrimidine-aryl ether formation step?
- Methodological Answer :
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C) while improving yield by 15–20% .
- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems (water/DCM) .
- Protecting Groups : Temporary protection of the methoxy group with acetyl prevents undesired side reactions during pyrimidine functionalization .
Q. How do structural modifications impact biological activity?
- Methodological Answer :
- SAR Studies :
- Pyrrolidine vs. Piperidine : Replacing pyrrolidin-1-yl with piperidine reduces steric hindrance, enhancing binding to enzyme active sites (e.g., kinase inhibition) .
- Chloro Substituent Position : Moving the chloro group from the 5- to 3-position on the phenyl ring decreases cytotoxicity but improves solubility .
- In Silico Modeling : Docking studies (using AutoDock Vina) predict interactions with ATP-binding pockets, guiding rational design .
Data Contradictions and Resolution
Q. How to resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds (e.g., staurosporine for IC₅₀ comparisons) .
- Meta-Analysis : Pool data from PubChem and independent studies to identify outliers. For example, conflicting IC₅₀ values (5 µM vs. 20 µM) may arise from differences in ATP concentrations (1 mM vs. 10 mM) .
- Dose-Response Curves : Repeat experiments with 8-point dilution series (0.1–100 µM) to improve accuracy .
Experimental Design
Q. How to design a stability study for this compound under physiological conditions?
- Methodological Answer :
- Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 24 hours.
- Analysis : Monitor degradation via HPLC every 2 hours. A >10% degradation in PBS suggests susceptibility to hydrolysis, necessitating prodrug strategies .
- Light Sensitivity : Expose to UV light (254 nm) for 48 hours; NMR comparison pre/post-exposure identifies photodegradation products .
Application-Oriented Questions
Q. What in vitro models are suitable for evaluating its kinase inhibition potential?
- Methodological Answer :
- Kinase Assays : Use TR-FRET-based Z’-LYTE® assays (Thermo Fisher) for EGFR and VEGFR2. Include 10 µM ATP and 1 mM MgCl₂ .
- Cell-Based Models : Test antiproliferative activity in A549 (lung cancer) and MCF-7 (breast cancer) lines, with IC₅₀ values benchmarked against erlotinib .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
